molecular formula C12H15NO3S B1269687 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone CAS No. 58722-33-1

1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone

Cat. No. B1269687
CAS RN: 58722-33-1
M. Wt: 253.32 g/mol
InChI Key: JYLJULSIFMBCJA-UHFFFAOYSA-N
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Patent
US04101661

Procedure details

A solution of 500 ml. of 50% aqueous pyrrolidine is treated in portions with 30.0 g. of 4-acetylbenzenesulfonyl chloride and the solution is stirred at room temperature for 1 hour. The resulting mixture is cooled to 0°-5° C. and the precipitated 1-(4-acetylbenzenesulfonyl)pyrrolidine is collected by filtration, washed with water and dried; m.p. 138°-139° C. after crystallizations from aqueous methanol and from 2-propanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:6]([C:9]1[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=1)(=[O:8])[CH3:7]>>[C:6]([C:9]1[CH:10]=[CH:11][C:12]([S:15]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)(=[O:17])=[O:16])=[CH:13][CH:14]=1)(=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is cooled to 0°-5° C.
FILTRATION
Type
FILTRATION
Details
the precipitated 1-(4-acetylbenzenesulfonyl)pyrrolidine is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
m.p. 138°-139° C. after crystallizations from aqueous methanol

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.